molecular formula C12H7F5O B11855218 1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene

1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene

Katalognummer: B11855218
Molekulargewicht: 262.17 g/mol
InChI-Schlüssel: YTZCVZGTWMZVLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial purposes.

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Wirkmechanismus

The mechanism by which 1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors . These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene can be compared with other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific combination of difluoromethyl and trifluoromethoxy groups, which confer distinct properties that are not observed in other similar compounds.

Eigenschaften

Molekularformel

C12H7F5O

Molekulargewicht

262.17 g/mol

IUPAC-Name

1-(difluoromethyl)-8-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)18-12(15,16)17/h1-6,11H

InChI-Schlüssel

YTZCVZGTWMZVLH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.